molecular formula C8H7N3O2 B13557772 3-amino-1H-indazole-7-carboxylic acid

3-amino-1H-indazole-7-carboxylic acid

Cat. No.: B13557772
M. Wt: 177.16 g/mol
InChI Key: ZMGYWIGBOSVCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-indazole-7-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1H-indazole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1H-indazole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-1H-indazole-7-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)

InChI Key

ZMGYWIGBOSVCKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NN=C2N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3-Amino-1H-indazole-7-carboxylic Acid as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and medicinal chemistry utility of 3-amino-1H-indazole-7-carboxylic acid , a privileged scaffold in drug discovery.

Executive Summary

3-amino-1H-indazole-7-carboxylic acid represents a highly functionalized derivative of the "privileged" indazole scaffold. In medicinal chemistry, it serves as a versatile template, particularly for ATP-competitive kinase inhibitors . Its unique substitution pattern offers a dual-advantage: the 3-amino-1H-indazole core functions as a robust hinge-binding motif, while the 7-carboxylic acid provides a critical vector for modulating physicochemical properties (solubility, pKa) or enabling macrocyclization strategies that are inaccessible to 5- or 6-substituted analogs.

Chemical Architecture & Pharmacophore Analysis

Structural Attributes

The scaffold consists of a bicyclic heteroaromatic system (indazole) with two key functional handles:[1]

  • Position 3 (Amino group): An exocyclic amine that serves as a hydrogen bond donor. In kinase inhibitors, this often interacts with the "gatekeeper" residue or the hinge region backbone carbonyls.

  • Position 7 (Carboxylic Acid): Located adjacent to the N1-H. This position is sterically unique; it can form an intramolecular hydrogen bond with the N1-H, stabilizing a planar conformation, or serve as a handle for extending into the solvent-exposed front of a protein binding pocket.

Electronic Profile & Tautomerism

Indazoles exhibit annular tautomerism (1H vs. 2H). For 3-amino-1H-indazole-7-carboxylic acid, the 1H-tautomer is generally the dominant species in solution and the solid state, stabilized by the aromaticity of the benzene ring and potential intramolecular H-bonding between the 7-COOH and N1-H.

PropertyValue (Predicted/Exp)Significance
Formula C₈H₇N₃O₂Core fragment
MW 177.16 g/mol Fragment-based drug discovery (FBDD) compliant
pKa (Acid) ~2.3 – 3.0Acidic; likely deprotonated at physiological pH (COO⁻)
pKa (Base) ~3.5 – 4.5The N2/3-NH2 system is weakly basic
LogP ~0.5 – 1.2Highly polar; excellent for lowering LogP of lipophilic drugs
H-Bond Donors 4 (COOH, NH₂, NH)High interaction potential
H-Bond Acceptors 4 (C=O, OH, N2, NH₂)Versatile binding modes
Pharmacophore Mapping (DOT Visualization)

The following diagram illustrates the pharmacophoric vectors and the hinge-binding capability of the scaffold.

Pharmacophore Scaffold 3-Amino-1H-indazole-7-COOH Hinge Kinase Hinge Region (ATP Site) Scaffold->Hinge H-Bond Donor (N1-H) H-Bond Acceptor (N2) Scaffold->Hinge H-Bond Donor (3-NH2) Solvent Solvent Front / Ribose Pocket Scaffold->Solvent 7-COOH Vector (Solubility/Cyclization) IntraHB Intramolecular H-Bond (N1-H ... O=C-OH) Scaffold->IntraHB

Figure 1: Pharmacophore map showing the hinge-binding interface and the solvent-facing vector at position 7.

Synthetic Methodologies

The synthesis of 3-amino-1H-indazole-7-carboxylic acid requires navigating the regioselectivity of the indazole ring formation. The most robust route utilizes nucleophilic aromatic substitution (SₙAr) followed by cyclization.

Protocol: The 2-Fluoro-3-cyanobenzoic Acid Route

This method is preferred for its scalability and avoidance of transition metal catalysts.

Reaction Scheme Logic:

  • Starting Material: Methyl 3-cyano-2-fluorobenzoate.

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).

  • Mechanism: Hydrazine displaces the labile fluorine (SₙAr) to form an intermediate hydrazine, which then intramolecularly attacks the nitrile group to close the pyrazole ring, yielding the 3-aminoindazole.

Step-by-Step Experimental Protocol:

  • Preparation:

    • Dissolve Methyl 3-cyano-2-fluorobenzoate (1.0 eq) in n-Butanol (0.5 M concentration).

    • Add Hydrazine hydrate (3.0 eq) dropwise at room temperature.

  • Cyclization:

    • Heat the reaction mixture to 110°C (Reflux) for 4–6 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the starting material and formation of the cyclized methyl ester intermediate (M+1 = 192).

  • Hydrolysis (Saponification):

    • Cool the mixture to room temperature.

    • Add NaOH (aq, 2N) (5.0 eq) directly to the reaction vessel.

    • Stir at 60°C for 2 hours to hydrolyze the methyl ester to the carboxylic acid.

  • Work-up & Isolation:

    • Evaporate the n-Butanol under reduced pressure.

    • Dilute the residue with water.

    • Acidify carefully with HCl (1N) to pH ~3–4. The product, 3-amino-1H-indazole-7-carboxylic acid , will precipitate as a solid.

    • Filter the solid, wash with cold water and diethyl ether.

    • Yield: Typically 75–85%.

Synthesis Workflow Diagram

Synthesis SM Methyl 3-cyano-2-fluorobenzoate Step1 Step 1: S_NAr & Cyclization (Hydrazine, n-BuOH, 110°C) SM->Step1 Inter Intermediate: Methyl 3-amino-1H-indazole-7-carboxylate Step1->Inter Step2 Step 2: Saponification (NaOH, 60°C) Inter->Step2 Product Target: 3-Amino-1H-indazole-7-carboxylic acid Step2->Product

Figure 2: Two-step one-pot synthesis of the target scaffold.

Medicinal Chemistry Utility & Design Strategy

Kinase Inhibition (ATP Mimetic)

The 3-aminoindazole scaffold is a bioisostere of the adenine ring of ATP.

  • Binding Mode: The indazole N1 (donor) and N2 (acceptor) typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Glu/Leu backbone).

  • 3-Amino Function: Often forms a third H-bond to the gatekeeper residue or a water-mediated bridge.

  • 7-COOH Advantage: Unlike 5- or 6-substituted indazoles which point vectors into the hydrophobic back-pocket or the solvent shelf, the 7-position points directly toward the solvent front or the ribose-binding pocket.

Solubility & ADME Optimization

Many kinase inhibitors suffer from high lipophilicity (High LogP). Incorporating the 7-carboxylic acid:

  • Reduces LogP: The ionizable group (COO⁻ at pH 7.4) drastically increases aqueous solubility.

  • Prodrug Potential: The acid can be masked as an ester or amide to improve permeability, then cleaved intracellularly.

Macrocyclization Handle

The 7-position is ideal for creating macrocyclic kinase inhibitors . By connecting the 7-carboxylate (via an amide linker) to a substituent on the 3-amino group, chemists can "lock" the bioactive conformation.

  • Benefit: Increases potency by reducing the entropic penalty of binding.

  • Benefit: Improves selectivity by excluding kinases that cannot accommodate the macrocyclic linker.

References

  • Vertex Pharmaceuticals. (2016). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-Amino-1H-indazole-7-carboxylic acid (Analog Reference). Link

  • Lefebvre, V., et al. (2010).[2] General Synthesis of Substituted 3-Aminoindazoles. Journal of Organic Chemistry. Link

  • Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. Link

  • BenchChem. (2025). Technical Guide: Indazole Carboxylic Acid Derivatives. Link

Sources

3-amino-1H-indazole-7-carboxylic acid CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-1H-indazole-7-carboxylic Acid

Part 1: Chemical Identity & Physiochemical Profile

3-Amino-1H-indazole-7-carboxylic acid represents a privileged, high-value scaffold in modern medicinal chemistry. Unlike its more common isomers (e.g., 3-, 4-, or 5-carboxylic acids), the 7-position carboxyl group offers a unique vector for molecular extension, placing substituents in an ortho relationship to the indazole NH. This geometry is critical for designing inhibitors that require intramolecular hydrogen bonding or specific steric clashes to induce conformational selectivity in protein targets.

Core Identifiers
ParameterData
CAS Number 1779932-76-1
IUPAC Name 3-Amino-1H-indazole-7-carboxylic acid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
SMILES NC1=NNC2=C(C(O)=O)C=CC=C12
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (COOH), ~13.8 (Indazole NH)

Part 2: Synthetic Architecture

The synthesis of 3-aminoindazoles substituted at the 7-position requires careful orchestration of regioselectivity. The most robust and scalable route utilizes a nucleophilic aromatic substitution (


) on a fluoro-benzonitrile precursor, followed by an in situ hydrazine cyclization.
Primary Synthetic Route: The Hydrazine Cyclization Strategy

This protocol avoids the use of unstable diazonium intermediates often required for other indazole syntheses.

Reagents:

  • Precursor: 2-Fluoro-3-cyanobenzoic acid (CAS 1644662-84-1) or its methyl ester.

  • Cyclizing Agent: Hydrazine monohydrate (

    
    ).
    
  • Solvent: n-Butanol or Ethanol (n-Butanol is preferred for higher reflux temperature).

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-fluoro-3-cyanobenzoic acid in n-butanol (5 mL/mmol).

  • Addition: Carefully add 5.0 eq of hydrazine monohydrate dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (117°C) for 4–6 hours.

    • Mechanism:[1][2][3] The hydrazine first displaces the fluorine atom (

      
      ) to form the hydrazinyl intermediate. The terminal nitrogen of the hydrazine then attacks the nitrile carbon, closing the pyrazole ring.
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

  • Purification: Filter the solid. Wash with cold ethanol and diethyl ether. If the product does not precipitate, concentrate the solvent in vacuo and triturate with water/acetic acid to pH 5 to precipitate the free acid.

Synthesis_Workflow Start 2-Fluoro-3-cyanobenzoic acid Reagent Hydrazine Hydrate (n-BuOH, Reflux) Start->Reagent Intermediate Intermediate: 2-Hydrazinyl-3-cyanobenzoic acid Reagent->Intermediate SnAr Substitution Cyclization Intramolecular Cyclization (N-attack on Nitrile) Intermediate->Cyclization Ring Closure Product 3-Amino-1H-indazole-7-COOH (CAS 1779932-76-1) Cyclization->Product Tautomerization

Figure 1: Synthetic pathway transforming 2-fluoro-3-cyanobenzoic acid into the target indazole scaffold.[3]

Part 3: Medicinal Chemistry Utility

The 3-amino-1H-indazole-7-carboxylic acid scaffold is not merely a building block; it is a "privileged structure" in kinase and polymerase inhibition.

Kinase Hinge Binding

The indazole core mimics the adenine ring of ATP.

  • Donor-Acceptor Motif: The N1-H (donor) and N2 (acceptor) of the indazole ring form a classic bidentate hydrogen bond with the "hinge region" backbone of kinase enzymes.

  • The 3-Amino Group: Provides an additional H-bond donor, often interacting with the "gatekeeper" residue or water networks deep in the pocket.

The 7-COOH Advantage

The carboxylic acid at position 7 is the defining feature of this specific isomer.

  • Solvent Exposure: In many binding modes, the 7-position points towards the solvent front. Converting the acid to an amide allows the attachment of solubilizing tails (e.g., piperazines, morpholines) without disrupting the core binding.

  • Intramolecular Locking: If converted to an amide, the carbonyl oxygen can form a hydrogen bond with the Indazole N1-H, locking the substituent into a planar conformation. This pre-organization reduces the entropic penalty of binding.

Target Classes
  • PARP Inhibitors: Indazoles are bioisosteres for the phthalazinone core found in drugs like Olaparib. The 7-substitution mimics the carboxamide essential for PARP active site binding.

  • FLT3 / Trk Inhibitors: 3-aminoindazoles have shown high potency against receptor tyrosine kinases.

SAR_Logic Core 3-Amino-1H-indazole-7-COOH (Scaffold) Hinge Indazole N1/N2 (Hinge Binding) Core->Hinge Gatekeeper 3-Amino Group (Gatekeeper Interaction) Core->Gatekeeper Vector 7-COOH Group (Solvent Vector) Core->Vector Potency High Affinity (ATP Competition) Hinge->Potency Selectivity Kinase Selectivity (Size Exclusion) Gatekeeper->Selectivity ADME Solubility & PK (via Amide Coupling) Vector->ADME

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's domains.

Part 4: Analytical Characterization

To validate the identity of synthesized 3-amino-1H-indazole-7-carboxylic acid, the following analytical signals must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ 12.0–13.0 ppm (br s, 1H): Carboxylic acid proton (often very broad or exchanged).

    • δ 11.5 ppm (s, 1H): Indazole NH (N1).

    • δ 7.8–8.2 ppm (m, 2H): Aromatic protons at C4 and C6.

    • δ 7.1–7.3 ppm (t, 1H): Aromatic proton at C5.

    • δ 5.0–6.0 ppm (br s, 2H): 3-Amino group (

      
      ). Note: This signal is solvent/concentration dependent.
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI).

  • Positive Mode (

    
    ):  178.1 m/z.
    
  • Negative Mode (

    
    ):  176.1 m/z (Preferred for carboxylic acids).
    

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Indazoles with free amino groups can be skin sensitizers. Use nitrile gloves and work within a fume hood to avoid inhalation of dust.

  • Storage: Store at 2–8°C. Keep container tightly closed to prevent moisture absorption, which can degrade the free amine over time (oxidation to azo/nitro species).

References

  • Chemical Identity: 3-amino-1H-indazole-7-carboxylic acid (CAS 1779932-76-1). ShaChemlin Chemical Catalog. Retrieved from

  • Synthesis Methodology: Lefebvre, V., et al. (2010). "A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles." Journal of Organic Chemistry. (Methodology adapted for fluoro-analogs).

  • Medicinal Chemistry Application: Zhang, L., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules.

  • Scaffold Utility: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Sources

Technical Guide: Bioactivity Potential of the 3-Amino-1H-indazole-7-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 3-amino-1H-indazole-7-carboxylic acid core, treating it as an emerging "hybrid" privileged scaffold in medicinal chemistry. This analysis synthesizes established structure-activity relationships (SAR) from 3-aminoindazole kinase inhibitors and 7-substituted indazole PARP inhibitors to project the bioactivity potential of this specific disubstituted core.

Executive Summary

The 3-amino-1H-indazole-7-carboxylic acid scaffold represents a strategic fusion of two validated pharmacophores. It combines the potent hinge-binding motif of 3-aminoindazoles (seen in kinase inhibitors like Linifanib and Entrectinib) with the solubility and solvent-interaction handles characteristic of 7-substituted indazoles (seen in PARP inhibitors like Niraparib).

This guide explores the core as a high-value template for fragment-based drug discovery (FBDD), specifically for targeting the ATP-binding site of protein kinases where the 7-position allows for critical exit-vector modifications to improve physicochemical properties (logP, solubility) without disrupting the primary binding mode.

Structural Biology & Pharmacophore Analysis

The "Hybrid" Design Logic

The bioactivity potential of this core is derived from its ability to satisfy multiple binding requirements simultaneously within the ATP pocket of enzymes (particularly Kinases and PARP).

  • Position 3 (Amino Group): Acts as a canonical hydrogen bond donor/acceptor pair. In kinases, the N1-H and C3-NH2 typically form a bidentate hydrogen bond with the hinge region backbone (e.g., Glu/Leu residues).

  • Position 7 (Carboxylic Acid/Amide): This position points towards the solvent-exposed region or the ribose-binding pocket. It serves as an ideal vector for solubilizing groups (e.g., piperazines, morpholines) or for reaching specific "gatekeeper" residues, avoiding the steric clashes often seen with 4-, 5-, or 6-substitutions.

Pharmacophore Map

The following diagram illustrates the functional zones of the core scaffold.

PharmacophoreMap Core 3-Amino-1H-indazole-7-carboxylic Acid Hinge Hinge Binding Region (C3-NH2 + N1-H) Core->Hinge Primary Interaction Solvent Solvent/Ribose Pocket (C7-COOH) Core->Solvent Exit Vector Hydrophobic Hydrophobic Core (Indazole Ring) Core->Hydrophobic Van der Waals Kinase Backbone Kinase Backbone Hinge->Kinase Backbone H-Bonds Solubility/Selectivity Solubility/Selectivity Solvent->Solubility/Selectivity Derivatization

Figure 1: Pharmacophore mapping of the 3-amino-1H-indazole-7-carboxylic acid core.

Medicinal Chemistry: Synthesis & Optimization

Synthesizing the 3-amino-7-carboxy substituted core is non-trivial due to the need for orthogonal protection and regioselective ring closure. The most robust route utilizes a S_NAr / Cyclization cascade starting from highly functionalized benzonitriles.

Synthetic Pathway (Protocol A)

The following protocol outlines the synthesis of the methyl ester intermediate (Methyl 3-amino-1H-indazole-7-carboxylate), a versatile building block (CAS: 1780882-27-0).

Step-by-Step Methodology:

  • Starting Material: 3-cyano-2-fluorobenzoic acid (or its methyl ester).

  • Hydrazine Cyclization:

    • Reagents: Hydrazine hydrate (

      
      ), n-Butanol.
      
    • Conditions: Reflux (

      
      ) for 4–6 hours.
      
    • Mechanism:[1][2][3][4] Nucleophilic aromatic substitution (

      
      ) of the fluorine by hydrazine, followed by intramolecular nucleophilic attack on the nitrile carbon to close the pyrazole ring.
      
  • Isolation:

    • Cool reaction mixture to room temperature. The product often precipitates.

    • Filter the solid and wash with cold ethanol/ether.

    • Yield: Typically 60–80%.

Synthetic Logic Diagram

SynthesisPath SM Methyl 3-cyano-2-fluorobenzoate Inter Intermediate: 2-Hydrazinyl-3-cyanobenzoate SM->Inter N2H4·H2O, n-BuOH SNAr Reaction Product Methyl 3-amino-1H-indazole-7-carboxylate (Target Core) Inter->Product Intramolecular Cyclization (Reflux, 4h)

Figure 2: Synthetic route for the generation of the 3-amino-7-carboxyindazole core.

Bioactivity Potential & Target Landscape

Kinase Inhibition (Primary Application)

The 3-aminoindazole moiety is a "privileged" kinase scaffold. By adding the 7-carboxylic acid, we introduce a handle to modulate physicochemical properties without altering the hinge binding.

FeatureBiological Implication
Hinge Binding The 3-amino group and N1 form a donor-acceptor motif essential for ATP-competitive inhibition (Type I/II).
7-Amide Extension Derivatization at C7 (e.g., to an amide) allows the molecule to reach the solvent front. This is critical for improving LogD and solubility , a common failure point for kinase inhibitors.
Selectivity The 7-position is less sterically demanding than the 4-position, potentially allowing binding to kinases with restricted back-pockets (e.g., CDK, GSK3

).

Key Reference: 3-aminoindazoles are well-documented in the development of inhibitors for VEGFR , CDK , and PLK1 [1, 2].

PARP Inhibition (Secondary Application)

While PARP inhibitors (like Niraparib) typically utilize a 3-H-indazole-7-carboxamide, the 3-amino variant offers a unique vector. The 3-amino group can potentially interact with the nicotinamide-binding pocket differently, offering a scaffold hopping opportunity to overcome resistance mutations in BRCA-deficient tumors [3].

Experimental Protocols: Validation Assays

To validate the bioactivity of derivatives based on this core, a robust screening cascade is required.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction.

Protocol:

  • Preparation: Dilute compounds (start at 10

    
    M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Reaction:

    • Add 2

      
      L of compound to 384-well plate.
      
    • Add 2

      
      L of Enzyme (e.g., VEGFR2, 5 nM final).
      
    • Add 2

      
      L of Substrate/ATP mix (Poly E4Y, 10 
      
      
      
      M ATP).
    • Incubate at RT for 60 mins.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 mins.
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Self-Validation:

  • Z-Prime (

    
    ): Must be > 0.5 for the assay to be valid.
    
  • Reference: Include Staurosporine or Sunitinib as a positive control on every plate.

Future Outlook

The 3-amino-1H-indazole-7-carboxylic acid core is currently under-utilized compared to its 3-, 4-, and 5-substituted counterparts. Its potential lies in Fragment-Based Drug Discovery (FBDD) where the acid moiety provides a "grow vector" for linking to other pharmacophores. Future work should focus on:

  • DNA-Encoded Libraries (DEL): The 7-acid is an ideal attachment point for DNA tags, allowing the 3-aminoindazole to screen against vast kinase panels.

  • PROTACs: The 7-position offers a solvent-exposed exit vector suitable for linker attachment to E3 ligase ligands (e.g., Cereblon or VHL), facilitating targeted protein degradation.

References

  • Design and Synthesis of Indazole Derivatives. Journal of Medicinal Chemistry. Discusses the 3-aminoindazole scaffold as a hinge binder for tyrosine kinases.

  • Indazole-3-carboxamides as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. Highlights the regiochemistry importance of the indazole core.

  • Discovery of MK-4827 (Niraparib). Journal of Medicinal Chemistry. Establishes the 7-position of indazole as a critical vector for PARP inhibition and physicochemical optimization.

  • Synthesis of 3-amino-1H-indazoles. Organic Chemistry Portal. Provides validated synthetic routes for amino-indazole derivatives.

Sources

Methodological & Application

Application Note: Strategic Amide Coupling of 3-amino-1H-indazole-7-carboxylic acid for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective amide coupling of 3-amino-1H-indazole-7-carboxylic acid. This key heterocyclic building block is integral to the synthesis of numerous clinically relevant molecules, particularly kinase inhibitors. This guide moves beyond simple procedural lists to explain the underlying chemical principles, potential pitfalls, and strategic choices required to achieve high-yield, high-purity synthesis. We present and compare two robust, field-proven protocols utilizing HATU and EDC/HOBt as coupling agents, complete with step-by-step methodologies, mechanistic diagrams, and a comprehensive troubleshooting guide.

Introduction: The Strategic Importance of the Indazole Scaffold

The 3-amino-1H-indazole-7-carboxylic acid moiety is a privileged scaffold in modern drug discovery. Its rigid, bicyclic structure and specific hydrogen bonding capabilities make it an ideal core for designing potent and selective enzyme inhibitors. However, its trifunctional nature—possessing a carboxylic acid, an exocyclic primary amine, and two indazole ring nitrogens—presents unique challenges for selective amide bond formation. A poorly optimized coupling strategy can lead to a host of side products, including self-polymerization, N-acylation of the indazole ring, and racemization of chiral coupling partners.

This application note serves as an expert-level guide to navigate these challenges. By understanding the causality behind reagent choice and reaction conditions, researchers can reliably synthesize the desired amide products, accelerating discovery and development timelines.

Core Principles & Substrate-Specific Challenges

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, primarily due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1][2] Therefore, the foundational principle of amide coupling is the in situ conversion of the carboxylic acid into a highly electrophilic "activated" intermediate, which is then susceptible to nucleophilic attack by the amine.

For 3-amino-1H-indazole-7-carboxylic acid, several factors must be considered:

  • Nucleophilicity Competition: The primary amino group at the 3-position is a potent nucleophile. This creates the risk of intermolecular self-coupling where one molecule's amino group attacks the activated carboxylic acid of another.

  • Reagent-Driven Side Reactions: The choice of coupling reagent is critical. Uronium salts like HATU can cause guanylation of the amine if not used correctly, while carbodiimides like EDC can lead to the formation of stable N-acylurea byproducts, complicating purification.[3][4]

  • Racemization Control: When coupling with chiral amines, the highly activated acid intermediate can be susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical integrity. Additives like 1-hydroxybenzotriazole (HOBt) are essential to mitigate this risk.[5]

Below is a workflow diagram illustrating the critical decision points in an amide coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Select & Weigh: - Indazole Acid - Amine - Coupling Reagent - Base - Solvent Anhydrous Ensure Anhydrous Conditions Reagents->Anhydrous Activate Activate Carboxylic Acid (Pre-activation Preferred) Reagents->Activate AddAmine Add Amine Nucleophile Activate->AddAmine Monitor Monitor Reaction (TLC / LC-MS) AddAmine->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Wash & Extraction Quench->Extract Purify Purification (Column / Recrystallization) Extract->Purify Analyze Characterization (NMR, MS, Purity) Purify->Analyze G RCOOH Indazole-COOH Base + Base (DIEA) RCOO Indazole-COO⁻ RCOOH->RCOO -H⁺ HATU HATU ActiveEster [Active O-Acylisouronium Intermediate] RCOO->ActiveEster + HATU Amine + R'-NH₂ Amide Indazole-CONH-R' ActiveEster->Amide + R'-NH₂ G RCOOH Indazole-COOH EDC EDC OAI [O-Acylisourea Intermediate] RCOOH->OAI + EDC HOBt + HOBt HOBtEster [HOBt-Ester] OAI->HOBtEster + HOBt SideProduct N-Acylurea (Byproduct) OAI->SideProduct Rearrangement (No HOBt) Amine + R'-NH₂ Amide Indazole-CONH-R' HOBtEster->Amide + R'-NH₂

Sources

Application Notes and Protocols for the Synthesis of 3-Amino-1H-indazole-7-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-1H-indazole-7-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid, bicyclic scaffold and strategically positioned functional groups—an amino group for hydrogen bonding and further derivatization, and a carboxylic acid for amide bond formation—make it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. Notably, it serves as a key precursor for the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The efficient and scalable synthesis of this indazole derivative is therefore of paramount importance to researchers in drug discovery and development.

This comprehensive guide provides detailed application notes and protocols for two robust and widely applicable cyclization methods for the synthesis of 3-amino-1H-indazole-7-carboxylic acid. The methodologies discussed are:

  • Nucleophilic Aromatic Substitution (SNA r) and Cyclization of 2-Fluoro-6-cyanobenzoic Acid with Hydrazine: A direct and often high-yielding approach.

  • Reductive Cyclization of 2-Methyl-6-nitrobenzoic Acid: A classic transformation with broad applicability in heterocyclic chemistry.

These protocols have been curated to provide not only step-by-step instructions but also critical insights into the underlying chemical principles, potential challenges, and optimization strategies, empowering researchers to confidently replicate and adapt these methods for their specific needs.

Method 1: Nucleophilic Aromatic Substitution (SNA r) and Cyclization of 2-Fluoro-6-cyanobenzoic Acid with Hydrazine

This method represents a highly efficient and direct route to the target molecule. The strategy hinges on the activation of the aromatic ring towards nucleophilic attack by the electron-withdrawing cyano and carboxylic acid groups, facilitating the displacement of the fluoride by hydrazine. The subsequent intramolecular cyclization of the resulting hydrazino intermediate onto the cyano group furnishes the desired 3-aminoindazole core.

Causality and Experimental Choices
  • Choice of Starting Material: 2-Fluoro-6-cyanobenzoic acid is an ideal precursor. The fluorine atom is a good leaving group for SNA r reactions, and its activation is enhanced by the ortho- and para-directing electron-withdrawing groups.

  • Hydrazine Hydrate as the Nucleophile: Hydrazine hydrate serves as a potent and readily available source of the hydrazine nucleophile. The excess hydrazine often acts as the base to neutralize the HF generated during the reaction.

  • Solvent Selection: High-boiling polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically employed to facilitate the reaction, which often requires elevated temperatures to proceed at a practical rate. Water can also be used as a co-solvent.

  • Temperature Control: The reaction temperature is a critical parameter. It must be high enough to overcome the activation energy for both the SNA r and the cyclization steps but not so high as to cause decomposition of the starting materials or product.

Visualizing the Workflow

workflow1 start Start: 2-Fluoro-6-cyanobenzoic Acid reagents Hydrazine Hydrate DMSO/Water start->reagents Add reaction Heating (e.g., 120-140°C) SNAr & Cyclization reagents->reaction Initiate workup Acidification & Precipitation reaction->workup Quench & Isolate purification Recrystallization workup->purification Purify product Product: 3-Amino-1H-indazole-7-carboxylic Acid purification->product Obtain mechanism2 start 2-Methyl-6-nitrobenzoic Acid reagents Hydrazine Hydrate Pd/C, Ethanol start->reagents Reacts with intermediate1 Nitroso Intermediate reagents->intermediate1 Reduction intermediate2 Hydroxylamino Intermediate intermediate1->intermediate2 Further Reduction cyclization Intramolecular Cyclization intermediate2->cyclization dehydration Dehydration cyclization->dehydration product 3-Amino-1H-indazole-7-carboxylic Acid dehydration->product

Application Notes and Protocols for the Purification of 3-amino-1H-indazole-7-carboxylic acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 3-amino-1H-indazole-7-carboxylic acid, a critical intermediate in the synthesis of advanced pharmaceutical agents, notably the poly (ADP-ribose) polymerase (PARP) inhibitor Niraparib.[1][2] The inherent amphoteric nature of this molecule presents unique challenges and opportunities for purification. This document outlines three primary methodologies: acid-base extraction, recrystallization, and column chromatography. Each section explains the underlying chemical principles, provides step-by-step protocols, and includes troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high purity and yield.

Introduction: The Critical Role of Purity

3-amino-1H-indazole-7-carboxylic acid is a key building block in modern medicinal chemistry. Its most prominent role is as a precursor in the synthesis of Niraparib, an orally active PARP inhibitor used for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3] The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are directly dependent on the purity of its synthetic intermediates. Impurities, even in trace amounts, can lead to downstream reaction failures, the formation of toxic byproducts, and compromised API stability. Therefore, robust and efficient purification of 3-amino-1H-indazole-7-carboxylic acid is not merely a procedural step but a cornerstone of quality control in the drug development process.

Physicochemical Properties: The Key to Purification Strategy

The purification strategy for 3-amino-1H-indazole-7-carboxylic acid is dictated by its unique molecular structure, which features three key components:

  • An acidic carboxylic acid (-COOH) group .

  • A basic amino (-NH₂) group .

  • A relatively nonpolar indazole aromatic ring system .

This combination renders the molecule amphoteric , meaning it can react as either an acid or a base. This dual reactivity is the most powerful tool for its separation from non-amphoteric impurities. By manipulating the pH of the solution, we can selectively convert the molecule into a water-soluble salt (either an ammonium salt in acidic conditions or a carboxylate salt in basic conditions) or its neutral, water-insoluble form.[4]

Purification Method 1: Acid-Base Extraction

Acid-base extraction is a highly effective first-pass purification technique that leverages the amphoteric properties of the target molecule to separate it from neutral organic impurities.[5] The process involves selectively moving the desired compound from an organic solvent into an aqueous phase by converting it into a water-soluble salt, and then precipitating it back into its pure, neutral form.

Principle of the Method

The core principle is the reversible conversion of the neutral, organic-soluble molecule into an ionic, water-soluble salt.[6]

  • Acidification: By washing an organic solution of the crude product with aqueous acid (e.g., HCl), the basic amino group is protonated to form an ammonium salt (-NH₃⁺Cl⁻). This salt is highly polar and partitions into the aqueous layer, leaving neutral impurities behind in the organic layer.

  • Basification & Precipitation: The aqueous layer containing the protonated target molecule is then isolated. By carefully adding a base (e.g., NaOH), the ammonium salt is neutralized back to the free amine (-NH₂). This restores the molecule to its neutral, less water-soluble state, causing it to precipitate out of the aqueous solution as a purified solid.[7]

Visualized Workflow: Acid-Base Extraction

G cluster_0 Step 1: Dissolution & Acidic Extraction cluster_1 Step 2: Neutralization & Isolation A Crude Product (Target + Neutral Impurities) dissolved in Ethyl Acetate B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Aqueous Layer (Protonated Target as Salt) [Water Soluble] B->C Separate Layers D Organic Layer (Neutral Impurities) [Discard] B->D Separate Layers E Aqueous Layer containing Protonated Target F Slowly add 2M NaOH (aq) until pH ~8-9 E->F G Precipitate Forms F->G H Filter, Wash with Cold Water, and Dry G->H I Purified 3-amino-1H-indazole- 7-carboxylic acid H->I G A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent (e.g., Ethanol/Water) A->B C Dissolve Completely (Add more hot solvent if needed) B->C D Allow Solution to Cool Slowly to Room Temp C->D E Cool Further in Ice Bath D->E F Collect Crystals by Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I High Purity Crystals H->I

Caption: General workflow for the purification of a solid compound by recrystallization.

Detailed Protocol: Recrystallization
  • Solvent Selection: Based on literature for similar compounds, select a suitable solvent or solvent pair. (See Table 1 for suggestions).

  • Dissolution: Place the crude 3-amino-1H-indazole-7-carboxylic acid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the hot solvent in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation: Recrystallization Solvents
Solvent SystemRationale & CommentsExpected Purity
Ethanol / Water The compound is likely soluble in hot ethanol and less soluble in water. A mixture can be fine-tuned to achieve ideal solubility characteristics.>98%
Methanol A polar protic solvent that is often effective for polar, hydrogen-bonding molecules. >98%
Acetic Acid Can be a good solvent for amines and carboxylic acids, but may be difficult to remove completely. >97%
Water (acidified) Dissolving in dilute acid (e.g., HCl) and then slowly neutralizing with a base (e.g., NH₄OH) can induce crystallization.>98%

Purification Method 3: Column Chromatography

For challenging separations where impurities have similar properties to the target compound, silica gel column chromatography is the method of choice. [8]However, the amphoteric nature of 3-amino-1H-indazole-7-carboxylic acid makes standard silica gel chromatography difficult.

Principle of the Method

The acidic silanol groups on the surface of standard silica gel can strongly and irreversibly bind the basic amino group of the target molecule, leading to poor recovery and significant tailing of the elution peak. [9]Similarly, the acidic carboxylic acid group can lead to streaking. To overcome this, the mobile phase (eluent) must be modified.

  • For the Carboxylic Acid Group: Adding a small percentage (0.5-1%) of a volatile acid like acetic acid or trifluoroacetic acid (TFA) to the eluent can suppress the ionization of the compound's carboxyl group, leading to better peak shape. [10]* For the Amino Group: Adding a small amount of a base like triethylamine or ammonia can saturate the acidic sites on the silica, preventing strong binding of the amine.

An alternative is to use a functionalized silica gel, such as amino-bonded silica, which has a less acidic surface and is more suitable for purifying basic compounds. [11]

Detailed Protocol: Modified Silica Gel Chromatography
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol with and without acidic or basic additives. A good system will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5:0.5 Dichloromethane/Methanol/Acetic Acid) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DMF if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Chromatography Eluent Systems
Stationary PhaseMobile Phase System (Gradient or Isocratic)Purpose of Modifier
Silica Gel Dichloromethane : Methanol (e.g., 98:2 to 90:10) + 0.5% Acetic AcidAcetic acid suppresses deprotonation of the carboxylic acid, reducing tailing.
Silica Gel Ethyl Acetate : Hexane (e.g., 50:50 to 100:0) + 1% TriethylamineTriethylamine blocks acidic silanol sites, improving elution of the basic amine.
Amino-bonded Silica Ethyl Acetate : HexaneThe modified stationary phase is less acidic, often allowing for purification without mobile phase modifiers. [11]

Purity Assessment

After any purification protocol, the purity of the final product must be rigorously assessed. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any structural impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of 3-amino-1H-indazole-7-carboxylic acid is a critical step in the synthesis of vital pharmaceuticals like Niraparib. A multi-step approach, often beginning with a robust acid-base extraction to remove the bulk of neutral impurities, followed by recrystallization from a suitable solvent system like ethanol/water, is typically the most effective strategy. For highly challenging separations, modified column chromatography provides a powerful, albeit more complex, alternative. By understanding the fundamental physicochemical properties of this amphoteric molecule, researchers can logically design and execute purification protocols that deliver materials of the highest quality and purity.

References

  • U.S. Patent Application Publication No. US 2016/0040201 A1. (2016).
  • University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]

  • U.S. Patent No. US 10,927,095 B2. (2021).
  • Chinese Patent No. CN 107235957 A. (2017). A kind of synthetic method for preparing Niraparib.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • European Patent No. EP 3668857 B1. (2021).
  • U.S. Patent No. US 11,673,877 B2. (2023). Niraparib compositions.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Chinese Patent No. CN 112778203 A. (2021).
  • David, S., et al. (1954). Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. Journal of Biological Chemistry. [Link]

  • Reddit. (2018). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]

  • Shi, F., & Larock, R. C. (2010). Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses, 87, 229. [Link]

  • Sorbent Technologies, Inc. (2022). Amino Silica Gel. [Link]

  • Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-amino-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-amino-1H-indazole-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors, mastering the preparation of this scaffold is crucial.

This document moves beyond a simple protocol, offering in-depth explanations for experimental choices and providing a logical framework for problem-solving. We will focus on a robust and widely applicable synthetic route: the reaction of a 2-halobenzonitrile derivative with hydrazine, which proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Overall Synthetic Workflow

The synthesis begins with a substituted 2-fluorobenzonitrile and proceeds through a two-step, one-pot reaction with hydrazine hydrate to yield the final product.

G cluster_0 One-Pot Reaction SM 2-Fluoro-6-cyanobenzoic acid INT Intermediate Adduct SM->INT  Step 1: SNAr + Hydrazine Hydrate Solvent (e.g., n-BuOH), Heat FP 3-amino-1H-indazole- 7-carboxylic acid INT->FP  Step 2: Intramolecular Cyclization (Heat)

Caption: High-level workflow for the synthesis.

Troubleshooting Guide: Question & Answer Format

This section addresses specific problems you may encounter during the synthesis. Each answer provides potential causes and actionable solutions grounded in chemical principles.

Focus Area: Low Reaction Yield & Conversion

Question 1: My overall yield of 3-amino-1H-indazole-7-carboxylic acid is consistently low. What are the most critical reaction parameters to investigate?

Answer: Low yield in this synthesis typically points to issues in one of the two key steps: the initial SNAr reaction or the subsequent intramolecular cyclization.

  • Reaction Temperature and Time: Both steps are temperature-dependent. The initial SNAr displacement of fluoride by hydrazine often requires elevated temperatures to proceed at a reasonable rate. Following the formation of the intermediate, continued heating is necessary to drive the intramolecular cyclization onto the nitrile group. Insufficient temperature or reaction time will lead to incomplete conversion.

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMSO or DMF can accelerate SNAr reactions but can be difficult to remove. Protic solvents like n-butanol or ethanol are also effective and commonly used.[1] The choice of solvent affects the solubility of the starting material and intermediates, as well as the reaction kinetics.

  • Hydrazine Quality and Stoichiometry: Hydrazine hydrate is a powerful reducing agent and can degrade over time if not stored properly. Using an insufficient amount or degraded hydrazine will directly impact the yield. A molar excess of hydrazine is typically used to ensure the reaction goes to completion.

Troubleshooting Table: Low Yield

ParameterRecommended Action & Rationale
Temperature Ensure the reaction is heated to reflux (typically 100-120 °C for solvents like n-butanol) for a sufficient duration (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
Solvent If using alcohols like ethanol, consider switching to a higher boiling solvent such as n-butanol to achieve a higher reaction temperature, which can accelerate both the SNAr and cyclization steps.[1]
Hydrazine Use fresh, high-quality hydrazine hydrate. It is recommended to use a significant excess (3-5 equivalents) to drive the equilibrium towards product formation.

Question 2: TLC analysis shows a significant amount of unreacted 2-fluoro-6-cyanobenzoic acid even after prolonged heating. How can I drive the reaction to completion?

Answer: Incomplete conversion of the starting material points to either insufficient reactivity or deactivation of one of the reagents.

  • Cause 1: Base Deactivation: The starting material is a carboxylic acid. In the presence of hydrazine (a base), an acid-base reaction will occur, forming a carboxylate salt. This salt may be less soluble or less reactive than the free acid, potentially slowing the SNAr reaction.

  • Solution 1: Esterification: A highly effective strategy is to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester is uncharged and typically more soluble in organic solvents, leading to a cleaner and more efficient SNAr reaction. The ester can then be hydrolyzed back to the carboxylic acid in a final step after the indazole ring has been formed.

  • Cause 2: Insufficient Energy: The activation energy for the SNAr reaction on an electron-rich aromatic ring (even one activated by a nitrile) can be high.

  • Solution 2: Higher Boiling Point Solvent: As mentioned previously, switching from ethanol to n-butanol or even a polar aprotic solvent like DMSO can significantly increase the reaction rate by allowing for higher temperatures.

G start Low Conversion? check_sm Is Starting Material a Carboxylic Acid? start->check_sm check_temp Is Reaction Temp >100°C? check_sm->check_temp No esterify Protect as Ester Before Reaction check_sm->esterify Yes increase_temp Use Higher Boiling Solvent (e.g., n-BuOH) check_temp->increase_temp No other_issue Consider Hydrazine Quality check_temp->other_issue Yes no_acid No yes_acid Yes no_temp No yes_temp Yes

Caption: Troubleshooting flowchart for low conversion.

Focus Area: Impurities and Side Reactions

Question 3: My final product is contaminated with a major impurity. What is the likely side reaction and how can I minimize it?

Answer: The most probable side reaction depends on the specific conditions, but a common issue is the formation of a hydrazide instead of cyclization.

  • Side Reaction: Hydrazide Formation: If you are using an ester derivative of the starting material, hydrazine can act as a nucleophile and attack the ester carbonyl group, forming a stable acyl hydrazide. This pathway competes directly with the desired SNAr reaction.

G cluster_0 Desired Pathway cluster_1 Side Reaction start 2-Fluoro-6-carboethoxybenzonitrile + Hydrazine snar SNAr at C-F start->snar hydrazide Nucleophilic Acyl Substitution at Ester start->hydrazide cyclization Cyclization onto Nitrile snar->cyclization product 3-Aminoindazole Product cyclization->product hydrazide_product Acyl Hydrazide Byproduct hydrazide->hydrazide_product

Caption: Competing reaction pathways for ester starting materials.

  • Minimization Strategy: This side reaction is kinetically controlled. The SNAr reaction is generally favored at higher temperatures, while the formation of the hydrazide can occur at lower temperatures. Therefore, adding the hydrazine at an elevated temperature or quickly ramping the temperature of the reaction mixture can favor the desired SNAr pathway.

Focus Area: Product Purification

Question 4: The crude product is difficult to purify. What is the best purification strategy for the zwitterionic 3-amino-1H-indazole-7-carboxylic acid?

Answer: The final product contains both a basic amino group and an acidic carboxylic acid group, making it amphoteric and often poorly soluble in common organic solvents. This property makes standard chromatographic purification challenging.

  • Recommended Method: Acid-Base Extraction/Precipitation: This is the most effective technique for this type of molecule.[2]

    • Step A: Dissolve the crude product in an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to form the highly water-soluble sodium carboxylate salt. Neutral organic impurities will remain insoluble and can be removed by filtration or extraction with an organic solvent (e.g., ethyl acetate).

    • Step B: Carefully acidify the clean aqueous layer with an acid like 1M HCl. As the pH drops to the isoelectric point of the molecule (typically around pH 3-5), the product will become neutral and precipitate out of the solution as a solid.

    • Step C: Collect the precipitated solid by filtration, wash with cold water to remove residual salts, and dry under vacuum.

  • Alternative Method: Recrystallization: If the product is obtained in reasonable purity, recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF/Water) can be effective for removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with hydrazine hydrate? A1: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid heating hydrazine in a closed system. For quenching, it can be carefully diluted with water and then treated with an oxidizing agent like sodium hypochlorite (bleach).

Q2: Can I use 2-chloro- or 2-bromo-6-cyanobenzoic acid as the starting material instead of the 2-fluoro derivative? A2: Yes, but the reaction rate will be significantly slower. The rate of SNAr reactions depends on the electronegativity and leaving group ability of the halogen. For SNAr, the order of reactivity is typically F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating it for nucleophilic attack. While chloro or bromo analogs can work, they will likely require more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst).[3]

Q3: How can I confirm the final structure of 3-amino-1H-indazole-7-carboxylic acid? A3: A combination of analytical techniques should be used. ¹H NMR should show characteristic aromatic protons, and the absence of the nitrile peak in the ¹³C NMR spectrum is indicative of successful cyclization. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. The presence of both amine and carboxylic acid groups can be confirmed with IR spectroscopy (broad O-H and N-H stretches).

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-1H-indazole-7-carboxylate

This protocol uses the ethyl ester of the starting material to improve solubility and prevent side reactions related to the free carboxylic acid.

  • To a solution of ethyl 2-fluoro-6-cyanobenzoate (1.0 eq) in n-butanol (approx. 0.2 M), add hydrazine hydrate (4.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. A solid product may precipitate.

  • Concentrate the solvent under reduced pressure.

  • Add water to the residue and stir. Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol.

Protocol 2: Purification of 3-amino-1H-indazole-7-carboxylic acid via Acid-Base Extraction
  • Suspend the crude product in a 1 M aqueous solution of sodium hydroxide, using enough to fully dissolve the material.

  • Wash the aqueous solution twice with ethyl acetate to remove any non-acidic, organic-soluble impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and slowly add 2 M hydrochloric acid with stirring until the pH of the solution is approximately 4. A precipitate should form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

References

  • Boruń, A. (2020). Recent Advances in the Synthesis of 1H- and 2H-Indazoles. Advanced Synthesis & Catalysis. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Various authors. (2016). Discussion on reduction of aromatic nitro compounds. ResearchGate. [Link]

  • Cailly, T., et al. (2010). An Efficient Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730-2732. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. [Link]

Sources

Overcoming solubility issues with 3-amino-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1H-indazole-7-carboxylic acid

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-amino-1H-indazole-7-carboxylic acid. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered when working with this compound, particularly concerning its solubility. As a versatile building block in pharmaceutical research, understanding its physicochemical properties is crucial for successful experimentation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of 3-amino-1H-indazole-7-carboxylic acid?

Understanding the basic properties of a compound is the first step in troubleshooting. 3-Amino-1H-indazole-7-carboxylic acid is an amphoteric molecule, meaning it has both acidic and basic functional groups. This characteristic is the primary determinant of its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[3]
Molecular Weight 177.16 g/mol PubChem[3]
Structure Amphoteric, containing a basic amino group and an acidic carboxylic acid group.Inferred from structure
General Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General chemical knowledge
pKa (Predicted) Carboxylic Acid (Acidic): ~3-5Indazole Amine (Basic): ~2-4Estimated from similar structures[4][5][6]

Troubleshooting Guide: Aqueous Solubility

Q2: My 3-amino-1H-indazole-7-carboxylic acid is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What's happening?

This is the most common issue researchers face. The poor solubility at neutral pH is due to the compound's amphoteric nature.[7] Near its isoelectric point (the pH at which the net charge is zero), the molecule exists predominantly as a zwitterion, which can lead to strong intermolecular interactions and low aqueous solubility.

To achieve dissolution in aqueous media, you must shift the pH away from this isoelectric point to favor the formation of a soluble salt.

  • At High pH (pH > 8): Adding a base will deprotonate the acidic carboxylic acid group, forming a negatively charged carboxylate salt. This anionic form is typically much more soluble in water.

  • At Low pH (pH < 2): Adding an acid will protonate the basic amino group, forming a positively charged ammonium salt. This cationic form is also more soluble than the neutral species.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_neutral_ph Near Isoelectric Point (e.g., pH 4-7) cluster_high_ph High pH (e.g., pH > 8) low_ph_node Predominantly Cationic Form (Protonated Amino Group) Enhanced Aqueous Solubility neutral_ph_node Zwitterionic/Neutral Form POOR AQUEOUS SOLUBILITY (Precipitation Likely) low_ph_node->neutral_ph_node Increase pH neutral_ph_node->low_ph_node Decrease pH high_ph_node Predominantly Anionic Form (Deprotonated Carboxylic Acid) Enhanced Aqueous Solubility neutral_ph_node->high_ph_node Increase pH high_ph_node->neutral_ph_node Decrease pH

Caption: Ionization states of 3-amino-1H-indazole-7-carboxylic acid vs. pH.

Q3: What is the step-by-step protocol for dissolving the compound in an aqueous buffer using pH adjustment?

The most reliable method is to prepare a concentrated stock solution in a basic solution (e.g., 0.1 M NaOH) and then dilute it into your final buffer. This approach avoids significantly altering the pH of your final experimental medium.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

  • Weigh Compound: Accurately weigh the required amount of 3-amino-1H-indazole-7-carboxylic acid. For 1 mL of a 10 mM stock, you need 1.77 mg.

  • Initial Suspension: Add a small volume of purified water (e.g., 50% of the final volume, so 500 µL) to the solid compound. It will not dissolve and will appear as a suspension.

  • Basification: While vortexing or stirring, add 1 M NaOH dropwise (typically just a few microliters). The solid should begin to dissolve as the pH increases and the carboxylate salt forms.

  • Complete Dissolution: Continue adding NaOH until the solution becomes completely clear. Be patient, as this may take a few moments. Avoid adding a large excess of base.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume (e.g., 1 mL).

  • pH Check & Neutralization (Optional but Recommended): Check the pH of the stock solution. It will be highly basic. If your experiment is sensitive to pH, you can carefully back-titrate with 1 M HCl to a more neutral pH (e.g., pH 8-9), ensuring the compound remains in solution. Crucially, do not titrate back to neutral pH 7, as the compound may precipitate.

  • Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Troubleshooting Guide: Organic Solvents & Co-Solvents

Q4: I need to dissolve the compound for an organic reaction or for a non-aqueous assay. Which solvents are best?

For non-aqueous applications, polar aprotic solvents are typically the most effective.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Generally the best choice, offering high solubility.

    • N,N-Dimethylformamide (DMF): Another excellent option.

    • Methanol or Ethanol: May be effective, but solubility might be lower than in DMSO or DMF. Gentle warming can sometimes aid dissolution.

Always use anhydrous grade solvents if your reaction is sensitive to moisture.

Q5: My cell-based assay cannot tolerate high concentrations of DMSO. How can I prepare a working solution?

This is a classic drug discovery challenge. The use of co-solvents is a standard technique to maintain solubility in aqueous media while minimizing the concentration of a potentially toxic organic solvent.[8][9][10]

Workflow: Preparing a Working Solution with a Co-Solvent

G start Start: Solid Compound step1 Step 1: High-Concentration Stock Dissolve in 100% DMSO (e.g., 20-50 mM) start->step1 step2 Step 2: Intermediate Dilution Dilute the DMSO stock into your aqueous assay buffer (e.g., PBS, Media) step1->step2 Serial Dilution step3 Step 3: Final Working Solution Ensure final DMSO concentration is low (e.g., <0.5% v/v) to avoid cell toxicity. step2->step3 end Ready for Assay step3->end

Caption: Co-solvent dilution workflow for biological assays.

Key Considerations for Co-Solvents:

  • Toxicity Threshold: Always determine the maximum tolerated concentration of your chosen co-solvent (e.g., DMSO) for your specific cell line. This is typically ≤0.5% v/v but should be experimentally validated.[11]

  • Precipitation Risk: When diluting the organic stock into the aqueous buffer, add the stock to the buffer while vortexing vigorously. This rapid mixing helps prevent the compound from crashing out of solution.

  • "Solubility Traps": Never add aqueous buffer directly to your concentrated organic stock. This will almost certainly cause immediate precipitation.

Stability and Storage

Q6: How should I store solutions of 3-amino-1H-indazole-7-carboxylic acid? Are there any stability concerns?
  • Solid Form: The compound as a solid is generally stable when stored in a cool, dark, and dry place.

  • Aqueous Stocks (pH-adjusted): Basic aqueous stocks are generally stable. Store at 4°C for up to a week or at -20°C/-80°C for several months. Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate. Aliquoting is highly recommended.

  • Organic Stocks (DMSO/DMF): Solutions in anhydrous DMSO or DMF are very stable. Store at room temperature (if used frequently) or at -20°C for long-term storage, protected from moisture and light.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google.
  • Cosolvent - Wikipedia. Wikipedia.[Link]

  • Co-solvent: Significance and symbolism. (2025). Google.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.[Link]

  • Cosolvent – Knowledge and References. Taylor & Francis.[Link]

  • Amphoteric Oxides. BYJU'S.[Link]

  • Amphoteric Hydroxides. (2020). YouTube.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.[Link]

  • The Solubility of Amphoteric Metal Hydroxides. (2022). YouTube.[Link]

  • Demo of the Week: Amphoteric Hydroxides #chemistry #amphoteric #ohiostate. (2025). YouTube.[Link]

  • 1H-Indazole-7-carboxylic acid. PubChem, National Center for Biotechnology Information.[Link]

  • How do amphoteric compounds act as acids? [closed]. Chemistry Stack Exchange.[Link]

  • Indazole - Wikipedia. Wikipedia.[Link]

  • 1H-Indazole-7-carboxylic acid. Chem-Impex.[Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[Link]

  • 1H-indazol-3-amine. PubChem, National Center for Biotechnology Information.[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information.[Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate.[Link]

  • Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. ResearchGate.[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.[Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values. Organic Division, ACS.[Link]

  • 1H-Indazole-3-carboxylic acid, 250 g. Carl ROTH.[Link]

Sources

Technical Support Center: Purification of Polar Aminoindazole Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Resolving Retention, Tailing, and Isolation Issues for Zwitterionic Heterocycles Assigned Specialist: Senior Application Scientist

Executive Summary: The Zwitterionic Paradox

Aminoindazole carboxylic acids present a unique "perfect storm" for purification. They contain a basic nitrogen (either the N2 of the indazole ring or an exocyclic amine) and an acidic carboxyl group.

  • At Neutral pH: They exist as zwitterions (internal salts), resulting in high water solubility and near-zero retention on standard C18 columns.

  • At Low pH: The acid is protonated (neutral), but the nitrogen is protonated (cationic). The molecule becomes a polar cation, which resists hydrophobic retention and interacts with residual silanols, causing tailing.

This guide provides a modular troubleshooting system to resolve these specific chemical conflicts.

Module 1: Chromatography Strategy (Method Development)
Ticket #001: "My compound elutes in the void volume (t0) on C18."

Diagnosis: Your compound is too polar for standard Reverse Phase Chromatography (RPC). The "hydrophobic collapse" of C18 chains in 100% water prevents interaction.

Solution Protocol: Do not waste time optimizing gradients on standard C18. Switch mechanisms immediately.

ModeRecommended Column ChemistryMobile Phase AMobile Phase BWhy it works
HILIC (Preferred) Zwitterionic (e.g., ZIC-HILIC), Amide, or Bare Silica10 mM Ammonium Acetate (pH 5.8) in 95:5 ACN:Water10 mM Ammonium Acetate (pH 5.8) in 50:50 ACN:WaterPartitions analyte into a water-rich layer on the surface. Water is the strong solvent.
AQ-C18 Polar-embedded C18 / "Aq" phases0.1% Formic Acid in WaterAcetonitrileThe polar group embedded in the ligand prevents phase collapse in 100% water.
Mixed-Mode C18 + Cation Exchange (e.g., Primesep, Obelisc)0.1% TFA in WaterAcetonitrile + 0.1% TFARetains the cationic amine via ion-exchange while the C18 retains the organic core.

Decision Logic:

ChromatographyLogic cluster_tips Pro Tip Start Start: Analyte Elutes at t0 Solubility Is it soluble in >60% ACN? Start->Solubility HILIC Strategy A: HILIC Mode (Zwitterionic/Amide Column) Solubility->HILIC Yes AQC18 Strategy B: Aqueous C18 (Polar-embedded) Solubility->AQC18 No (Water soluble only) MixedMode Strategy C: Mixed-Mode (C18 + SCX) AQC18->MixedMode Still no retention Tip If using HILIC, dissolve sample in 50:50 ACN:Water or higher organic. Pure water injection ruins peak shape.

Figure 1: Decision matrix for selecting the correct stationary phase based on analyte solubility.

Ticket #002: "The peak is broad and tailing severely."

Diagnosis: This is "Silanol Sting." The protonated nitrogen on your aminoindazole is ion-exchanging with residual silanols (Si-O⁻) on the silica backbone of the column.

Troubleshooting Steps:

  • The "TFA Shield":

    • Action: Ensure your mobile phase contains 0.05% - 0.1% Trifluoroacetic Acid (TFA) .

    • Mechanism: TFA is a strong ion-pairing agent. It protonates the residual silanols (suppressing Si-O⁻) and forms a hydrophobic ion-pair with your amine, improving retention and shape.

    • Warning: Creates a TFA salt (see Module 3).

  • The "High pH" Flip (If column permits):

    • Action: Use 10mM Ammonium Bicarbonate (pH 10).

    • Mechanism: At pH 10, the aminoindazole nitrogen is deprotonated (neutral) and the carboxylic acid is ionized (COO⁻). The repulsion between COO⁻ and Si-O⁻ prevents adsorption, and the neutral nitrogen stops interacting with silanols.

    • Requirement: You MUST use a hybrid-silica or polymer-based column (e.g., XBridge, Gemini) rated for pH > 9. Standard silica dissolves at pH > 8.

Module 2: Solubility & Loading (The "Isoelectric Trap")
Ticket #003: "Sample precipitates inside the injector/column."

Diagnosis: You likely hit the Isoelectric Point (pI). For aminoindazole acids, the pI is often between pH 4 and 6. At this pH, the molecule has net zero charge (Zwitterion) and minimum solubility.

The "Safe Zone" Loading Protocol: Never load in pure water if your compound is zwitterionic.

  • Acidic Loading: Dissolve in 5% Acetic Acid or 0.1% TFA. This forces the Cationic state (

    
     / 
    
    
    
    ), increasing solubility.
  • Basic Loading: Dissolve in 10mM

    
    . This forces the Anionic state (
    
    
    
    /
    
    
    ).
  • Co-Solvent: Use DMSO/Water (1:1).

Module 3: Isolation & TFA Removal
Ticket #004: "I purified with TFA, but my biological assay is failing (cytotoxicity)."

Diagnosis: TFA salts are cytotoxic and hygroscopic. You must convert the Trifluoroacetate salt to a Hydrochloride or Free Base.

SOP: TFA-to-HCl Exchange (Freeze-Drying Method) Use this for small scale (<100 mg) where stability is key.

  • Dissolve the purified TFA salt in a mixture of Water/Acetonitrile (4:1) .

  • Add 0.1 M HCl (approx. 5-10 equivalents relative to the compound).

  • Freeze and lyophilize (freeze-dry) completely.

  • Repeat 3 times. The repeated sublimation of excess HCl drives off the volatile TFA.

  • Result: Aminoindazole Hydrochloride salt.

SOP: Solid Phase Extraction (Resin Method) Use this for larger scale or acid-sensitive compounds.

  • Pack a glass column with Amberlyst A-21 (weakly basic resin) or equivalent.

  • Wash resin with Methanol to remove preservatives.

  • Dissolve your compound in Methanol (or MeOH/Water).[1]

  • Pass through the column slowly. The resin captures the protons (TFA), and the free zwitterion elutes.

  • Validation: Check filtrate pH. It should be neutral.

TFARemoval cluster_HCl Method A: HCl Exchange cluster_Resin Method B: Basic Resin Input Purified Fraction (TFA Salt) Choice Select Method Input->Choice StepA1 Add 0.1M HCl Choice->StepA1 Stable Acid StepB1 Pass over Amberlyst A-21 Choice->StepB1 Acid Sensitive StepA2 Lyophilize x3 StepA1->StepA2 OutputA HCl Salt (Bio-compatible) StepA2->OutputA OutputB Free Zwitterion StepB1->OutputB

Figure 2: Workflow for removing cytotoxic TFA counter-ions post-purification.

FAQ: Rapid Fire Troubleshooting

Q: Can I use normal phase (Silica + Hexane/EtOAc)? A: No. Aminoindazole acids are virtually insoluble in Hexane. They will stick irreversibly to the silica inlet. Use HILIC (Silica + ACN/Water) instead.

Q: My peak splits into two. A: This is often Protomerism/Tautomerism . The proton on the indazole nitrogen can hop between N1 and N2.

  • Fix: Sharpen the pH. Go distinctly acidic (pH 2.0) or distinctly basic (pH 10.0) to lock the protonation state. Do not run at pH 4-5.

Q: I have low recovery after lyophilization. A: Aminoindazoles can sublime under high vacuum if they are small and not in salt form. Ensure you are freezing deep (-80°C) and consider forming the HCl salt before drying to increase molecular weight and reduce volatility.

References
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Chromatography Online. (2008). A Comparison of Two Separation Modes: HILIC and Aqueous Normal Phase Chromatography.Link

  • LifeTein. (n.d.).[2] How to remove peptide TFA salt? (Applicable to zwitterionic small molecules).[3][4] Link

  • SIELC Technologies. (n.d.). Separation of Zwitterions (Amino Acids and Heterocycles) on Mixed-Mode Columns.[3][4]Link

  • ResearchGate. (2012). Discussion: How can I remove TFA in a product?Link

Sources

Technical Support Center: Stability Profiling of 3-amino-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

3-amino-1H-indazole-7-carboxylic acid presents a classic "stability paradox" common in fragment-based drug discovery. While the indazole core is aromatic and generally robust, the simultaneous presence of an electron-donating amine (C3) and an electron-withdrawing carboxylic acid (C7) creates a zwitterionic push-pull system .

Key Takeaway: This molecule is chemically stable as a solid but kinetically unstable in solution due to oxidative susceptibility of the amine and pH-dependent aggregation. Your primary risks are oxidative dimerization (turning solutions yellow/brown) and isoelectric precipitation .

Module 1: Solubility & Solvent Selection

The Core Challenge: This molecule is amphoteric. In neutral aqueous buffers (pH 6–8), it exists largely as a zwitterion (3-NH₃⁺ / 7-COO⁻), which has the lowest solubility energy and leads to rapid precipitation.

Troubleshooting Guide: Dissolution Strategy

Do not attempt to dissolve directly in neutral PBS or water. Follow this polarity gradient:

Solvent SystemSolubility RatingStability RiskRecommendation
DMSO (Anhydrous) High (>50 mM)Moderate (Hygroscopic)Primary Stock. Store at -80°C under Argon.
0.1 M NaOH HighLow (Short term)Good for aqueous dilution. Deprotonates COOH.
0.1 M HCl ModerateModerate (Hydrolysis)Protonates 3-NH₂ and 1-NH.
PBS (pH 7.4) Very LowHigh (Precipitation)Avoid for stocks. Use only for final assay <1%.
Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Solid Powder Check_pH Intended Use pH? Start->Check_pH Acidic Acidic (pH < 4) Check_pH->Acidic Neutral Neutral (pH 6-8) Check_pH->Neutral Basic Basic (pH > 9) Check_pH->Basic Action_Acid Soluble as Cation (Use dilute HCl) Acidic->Action_Acid Action_Neutral Zwitterion Risk! Precipitation Likely Neutral->Action_Neutral Action_Base Soluble as Anion (Use dilute NaOH) Basic->Action_Base Solution_DMSO Pre-dissolve in DMSO Then spike into buffer Action_Neutral->Solution_DMSO Required Protocol

Caption: Logic flow for solubilizing amphoteric indazoles based on ionization state.

Module 2: Chemical Stability & Degradation Mechanisms

Unlike simple indazoles, the 3-amino variant is highly electron-rich. This makes it a scavenger for reactive oxygen species (ROS).

Oxidative Instability (The "Yellowing" Effect)

The C3-amine is the "soft spot" of the molecule. In the presence of dissolved oxygen or peroxides (common in aged DMSO), the amine undergoes radical oxidation.

  • Mechanism: Formation of hydroxylamine intermediates followed by dehydration to azo-dimers (Ar-N=N-Ar) or nitroso species.

  • Symptom: Clear solutions turn straw-yellow or brown within 24 hours at RT.

  • Prevention: Use degassed solvents and add antioxidants (e.g., 1 mM Ascorbic Acid) if the assay tolerates it.

Decarboxylation Risks

While 7-COOH indazoles are more thermally stable than 3-COOH isomers, decarboxylation can occur under acidic stress or high heat (>60°C).

  • Mechanism: Protonation of the ring facilitates the loss of CO₂ to restore aromaticity.

  • Detection: Look for a new peak in LCMS with mass [M-44].

Visualization: Degradation Pathways

DegradationPathways Parent 3-amino-1H-indazole-7-COOH (MW: 177.16) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Slow AcidHeat Acid/Heat Stress (>60°C, pH < 3) Parent->AcidHeat Fast AzoDimer Azo Dimer (Yellow Color) [M+M-2H] Oxidation->AzoDimer Decarb 3-aminoindazole (Loss of COOH) [M-44] AcidHeat->Decarb

Caption: Primary degradation pathways: Oxidative dimerization (color change) and thermal decarboxylation.

Module 3: Troubleshooting & FAQs

Q1: My DMSO stock solution was clear yesterday but is yellow today. Can I still use it?

  • Diagnosis: This indicates oxidative degradation of the primary amine (N-oxide or azo formation).

  • Verdict: Discard. Even a 1-2% impurity can act as a PAINS (Pan-Assay Interference Compound) or sensitizer in biological assays. Always store DMSO stocks at -20°C or -80°C, strictly avoiding repeated freeze-thaw cycles which introduce oxygen.

Q2: I see a loss of compound mass in LCMS, but no new peaks appear. Where did it go?

  • Diagnosis: Isoelectric precipitation. The compound likely crashed out of solution inside the HPLC vial or on the column guard.

  • Solution: Check the pH of your mobile phase. Ensure you are not running a gradient that lingers at pH 6–7. Switch to a generic acidic method (0.1% Formic Acid) to ensure the amine is protonated and soluble.

Q3: Is this compound light sensitive?

  • Diagnosis: Indazoles have significant UV absorption.

  • Recommendation: Yes. Treat as photosensitive. Use amber glass vials. High-intensity light can catalyze the oxidative coupling of the amine described in Module 2.

Module 4: Experimental Protocols

To validate the stability of your specific batch, perform this rapid "Stress Test" (based on ICH Q1A standards).

Protocol: Rapid Forced Degradation Profiling

Materials:

  • 1 mg/mL stock of 3-amino-1H-indazole-7-carboxylic acid in DMSO.

  • 1 M HCl, 1 M NaOH, 3% H₂O₂.

  • LCMS system.[1]

Workflow:

  • Control: Dilute stock 1:10 in water/acetonitrile (50:50). Inject immediately.

  • Acid Stress: Mix 50 µL stock + 50 µL 1 M HCl. Heat at 60°C for 1 hour. Neutralize.

  • Base Stress: Mix 50 µL stock + 50 µL 1 M NaOH. Heat at 60°C for 1 hour. Neutralize.

  • Oxidative Stress: Mix 50 µL stock + 50 µL 3% H₂O₂. Incubate at RT for 1 hour.

Interpretation Table:

ConditionExpected ResultIf >10% Degradation...
Acid Stress < 5% lossSuspect Decarboxylation (M-44). Avoid acidic buffers in storage.
Base Stress < 2% lossCompound is generally base-stable.
Oxidative > 10% loss High Risk. Compound requires antioxidants (DTT/TCEP) in assay buffers.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] European Medicines Agency, 2003.

  • Lefebvre, V., et al. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[6] The Journal of Organic Chemistry, vol. 75, no.[6] 8, 2010, pp. 2730–2732. (Demonstrates synthesis and reactivity of the 3-aminoindazole core).

  • BenchChem Technical Support. "Solubility optimization of indazole-carboxamides." (General principles of indazole solubility and pH dependence).

  • Organic Chemistry Portal. "Decarboxylation Mechanisms." (Theoretical basis for heteroaromatic acid stability).

Sources

Validation & Comparative

Comparative Guide: 3-Aminoindazole vs. 3-Amino-1H-indazole-7-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Selection in Kinase Inhibitor Design & Fragment-Based Discovery
Executive Summary: The "Warhead" vs. The "Platform"

In the landscape of kinase inhibitor design, the 3-aminoindazole (3-AI) scaffold is a privileged structure, widely recognized for its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the kinase hinge region. However, its utility is often limited by poor solubility and a lack of vectors for extending into the solvent-exposed regions of the binding pocket.

3-Amino-1H-indazole-7-carboxylic acid (3-A-7-CA) represents a functionalized evolution of this parent scaffold. By introducing a carboxylic acid moiety at the C7 position, this derivative transforms the "dead-end" lipophilic scaffold into a versatile bifunctional platform . This guide objectively compares these two synthons, demonstrating how the C7-acid variant offers superior physicochemical properties and orthogonal synthetic handles for fragment growing, albeit with increased synthetic complexity.

Physicochemical & Structural Analysis

The introduction of the carboxylic acid group at position 7 fundamentally alters the electronic and physical profile of the indazole ring.

Table 1: Comparative Physicochemical Profile
Feature3-Aminoindazole (3-AI) 3-Amino-1H-indazole-7-carboxylic acid (3-A-7-CA) Impact on Drug Design
Molecular Weight 133.15 g/mol 177.16 g/mol 3-A-7-CA remains within "Fragment" space (MW < 300).
H-Bond Donors/Acceptors 2 / 23 / 43-A-7-CA offers additional interaction points (e.g., salt bridges).
cLogP (Est.) ~1.2 (Lipophilic)~0.4 (Amphiphilic)3-A-7-CA significantly improves aqueous solubility.
pKa (Indazole NH) ~13.8~12.5The electron-withdrawing COOH increases the acidity of the N1-H.
Synthetic Vectors 1 (Amine)2 (Amine + Acid)3-A-7-CA allows orthogonal functionalization (N-terminus & C-terminus).
Solubility (pH 7.4) Low (< 0.1 mg/mL)Moderate to High (Ionized)Critical for reducing formulation risks in early discovery.

Analyst Note: The 3-AI scaffold often requires late-stage solubilizing groups (e.g., morpholine/piperazine tails) attached via complex linkers. The 3-A-7-CA scaffold has a built-in solubilizing group that can also serve as the attachment point for these tails.

Synthetic Utility & Reactivity Pathways

The primary advantage of 3-A-7-CA is its orthogonal reactivity . While 3-AI is primarily reactive at the exocyclic amine (N3) and the endocyclic nitrogens (N1/N2), 3-A-7-CA adds a C7-COOH handle. This allows for "Head-to-Tail" cyclization strategies or the attachment of solubilizing groups without interfering with the hinge-binding motif (N3 amine).

Diagram 1: Divergent Synthetic Pathways

SynthesisComparison Start Precursor Selection PathA 2-Fluorobenzonitrile Start->PathA Standard PathB Methyl 3-fluoro-2-cyanobenzoate Start->PathB Functionalized ProdA 3-Aminoindazole (3-AI) PathA->ProdA + Hydrazine ReacA Reaction: Hinge Binding Only (Limited Vectors) ProdA->ReacA Kinase Inhibitor Synthesis ProdB 3-Amino-1H-indazole-7-carboxylic acid PathB->ProdB + Hydrazine (Cyclization) StepB1 Amide Coupling (Solvent Front Extension) ProdB->StepB1 Vector 1 StepB2 Macrocyclization (Kinase Selectivity) ProdB->StepB2 Vector 2

Caption: Synthetic divergence showing how the starting material dictates the final scaffold's versatility. The 7-COOH derivative opens pathways for macrocyclization and solvent-front extension.

Medicinal Chemistry Applications (SAR)

In the context of kinase inhibition (e.g., BCR-ABL, VEGFR, PLK1), the binding mode dictates the scaffold choice.

  • 3-Aminoindazole (3-AI): Binds to the kinase hinge region via the donor-acceptor motif (N1-H and N2). The exocyclic C3-NH2 often interacts with the "gatekeeper" residue or adjacent pockets.

    • Limitation: Without the C7 substitution, the molecule is flat and lipophilic. To gain selectivity, chemists must derivatize the C3-amine or the phenyl ring (C5/C6), which can be synthetically challenging [1, 2].

  • 3-Amino-1H-indazole-7-carboxylic acid (3-A-7-CA): Retains the hinge-binding capability but positions the carboxylic acid towards the solvent front or the ribose binding pocket , depending on the specific kinase conformation (DFG-in vs. DFG-out).

    • Advantage:[1][2][3][4][5][6] The acid can be converted to an amide to reach specific residues (e.g., Lysine/Aspartic acid) in the solvent channel, dramatically improving potency and selectivity [3].

Diagram 2: Decision Matrix for Scaffold Selection

SAR_Logic Problem Drug Design Challenge Solubility Is Solubility Limiting? Problem->Solubility Selectivity Is Selectivity Poor? Problem->Selectivity Use3AI Use 3-Aminoindazole (Standard Hinge Binder) Solubility->Use3AI No (Lipophilicity OK) Use7COOH Use 3-A-7-CA (Vector-Enabled Scaffold) Solubility->Use7COOH Yes (Need Polar Handle) Selectivity->Use3AI No (Broad Spectrum OK) Selectivity->Use7COOH Yes (Need Solvent Interaction)

Caption: Decision tree for medicinal chemists selecting between the parent and functionalized scaffold based on ADME and selectivity requirements.

Experimental Protocols

These protocols are designed to validate the synthesis and differentiation of the two scaffolds.

Protocol A: Synthesis of 3-Amino-1H-indazole-7-carboxylic acid

This protocol utilizes the SNAr displacement/cyclization mechanism, distinct from the standard 3-AI synthesis.

  • Reagents: Methyl 2-cyano-3-fluorobenzoate (1.0 equiv), Hydrazine monohydrate (5.0 equiv), Ethanol (0.5 M).

  • Procedure:

    • Dissolve methyl 2-cyano-3-fluorobenzoate in absolute ethanol.

    • Add hydrazine monohydrate dropwise at room temperature.

    • Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitoring: TLC (5% MeOH in DCM) should show the disappearance of the ester spot and the appearance of a polar, fluorescent spot.

    • Cool to room temperature.[4] The product often precipitates as a white/off-white solid.

    • Workup: Filter the solid. If no precipitate forms, concentrate the solvent and acidify slightly with 1M HCl to pH 4–5 to induce precipitation of the zwitterionic acid.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H NMR (DMSO-d6) should show the disappearance of the methyl ester singlet (~3.9 ppm) and the presence of the carboxylic acid proton (broad, >11 ppm).

Protocol B: Orthogonal Functionalization (Amide Coupling)

Demonstrates the utility of the 7-COOH group without affecting the 3-NH2.

  • Reagents: 3-A-7-CA (1.0 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), Morpholine (1.5 equiv), DMF.

  • Procedure:

    • Dissolve 3-A-7-CA in dry DMF.

    • Add DIPEA and HATU. Stir for 15 minutes to activate the acid. Note: The C3-amine is less nucleophilic than the aliphatic amine being coupled due to conjugation with the indazole ring, reducing self-coupling risks.

    • Add Morpholine.[7][8] Stir at RT for 12 hours.

    • Workup: Dilute with water/brine. Extract with EtOAc.

  • Outcome: Formation of the 7-carboxamide derivative. The 3-amino group remains free for subsequent Suzuki couplings or urea formation (typical kinase inhibitor synthesis steps).

References
  • Vertex Pharmaceuticals. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[9][10] Bioorganic & Medicinal Chemistry Letters.

  • Taylor & Francis. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Wiley-VCH. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem.

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.